1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one
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Overview
Description
1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a morpholine ring and a chloro substituent, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the chloro substituent. The final step involves the addition of the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine ring and chloro substituent but has a different core structure.
3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: This compound has a similar morpholine ring and chloro substituent but a different core structure.
Uniqueness
1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core, morpholine ring, and chloro substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClN4O2 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C12H15ClN4O2/c1-8(18)17-3-2-9-10(13)14-12(15-11(9)17)16-4-6-19-7-5-16/h2-7H2,1H3 |
InChI Key |
AFHNZWZPLIRSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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